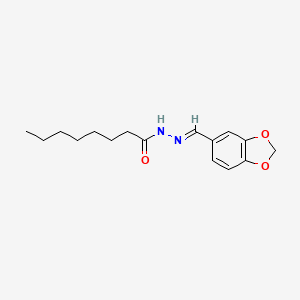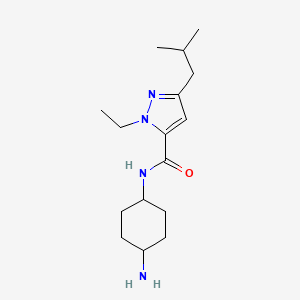![molecular formula C17H17N3O3S B5566936 2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)
2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including 2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine, involves innovative routes that facilitate the formation of these compounds with high efficiency. A notable method involves the reactions between primary heterocyclic amidines and isocyanides catalyzed by Ga(OTf)3, leading to the production of 3-amino-2-carbonylimidazo[1,2-a]pyridines in moderate to good yields (Yang et al., 2015).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives has been extensively studied through various analytical techniques. Crystallographic studies have provided detailed insights into the arrangement and bonding within these molecules, showcasing the inclination of substituent phenyl rings to the imidazole ring's mean planes and establishing the foundational structure necessary for their biological activities (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, enabling the modification of their structure to enhance or modify their properties. For instance, direct C-3 arylation with aryl tosylates and mesylates facilitated by palladium-phosphine complexes has been accomplished, showing excellent regioselectivity (Choy et al., 2015). This reactivity opens avenues for the functionalization and diversification of imidazo[1,2-a]pyridine derivatives.
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. Studies on luminescent complexes based on imidazo[1,2-a]pyridines have revealed their promising optical properties, with some compounds exhibiting blue luminescence, highlighting their potential in materials science (Kutniewska et al., 2018).
Chemical Properties Analysis
The chemical properties of imidazo[1,2-a]pyridines, including reactivity, stability, and interaction with biological molecules, are fundamental to their utility in therapeutic applications. The ability to undergo nucleophilic addition reactions, as demonstrated in the functionalization of 2-phenylimidazo[1,2-a]pyridine, underscores the versatility of these compounds in chemical synthesis and drug design (Park & Jun, 2017).
Applications De Recherche Scientifique
Cardiovascular Therapeutic Potential
Inotropic and Vasodilatory Effects
Research has explored compounds with structures similar to the one mentioned, focusing on their inotropic (affecting the force of muscle contractions) and vasodilatory (widening of blood vessels) effects. For example, AR-L 115 BS, an imidazo-pyridine derivative, has been studied for its positive inotropic and vasodilatory actions. These studies have found that such compounds can increase cardiac output and reduce preload and afterload in patients with cardiovascular diseases, indicating potential benefits in treating conditions like acute myocardial infarction and chronic congestive heart failure.
Acute Myocardial Infarction Treatment
A study showed that AR-L 115 BS could reduce the preload of the heart and increase cardiac output in patients with acute myocardial infarction, suggesting a combination of positive-inotropic and vasodilating action without significant side effects (Nebel, Sabin, & Surawitzki, 1981).
Chronic Heart Failure Management
Another research indicated that AR-L 115 BS has both a positive inotropic effect and a vasodilating action in patients with left ventricular failure, leading to an increase in cardiac output and a decrease in pulmonary pressure. This dual action makes it a promising agent for treating chronic heart failure (Wollschläger, Drexler, Löllgen, & Just, 1981).
Cardiogenic Shock
Research on sulmazol (ARL-115 BS) indicated its effectiveness in patients with cardiogenic shock following myocardial infarction. The compound increased cardiac output and reduced systemic vascular resistance, offering a potential treatment option for acute cardiac failure and cardiogenic shock situations (Simoons, Muskens, & Hugenholtz, 1983).
Propriétés
IUPAC Name |
4-(4-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-24(22,20-9-11-23-12-10-20)15-6-4-14(5-7-15)16-13-19-8-2-1-3-17(19)18-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHVTMMXGGKBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)
![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)
![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)
![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)
![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)


![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)
![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)